

Crystal Structure of Anhydrous Chromium(III) Chloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chromium chloride*

Cat. No.: *B15601446*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous chromium(III) chloride (CrCl_3) is an inorganic compound with significant applications in various fields, including catalysis, organic synthesis, and materials science. Its utility is intrinsically linked to its crystal structure, which dictates its physical and chemical properties. This technical guide provides an in-depth analysis of the crystal structure of anhydrous CrCl_3 , detailing its known polymorphs, crystallographic data, and experimental protocols for its synthesis and characterization.

Crystal Structure and Polymorphism

Anhydrous chromium(III) chloride is known to exist in at least three polymorphic forms, each with a distinct crystal structure. The most common and thermodynamically stable form at ambient conditions adopts a layered structure analogous to that of yttrium(III) chloride (YCl_3) or aluminum(III) chloride (AlCl_3). In this arrangement, the chromium(III) ions are octahedrally coordinated by six chloride ions. These CrCl_6 octahedra share edges to form two-dimensional sheets. The layers are held together by weak van der Waals forces, which explains the characteristic flaky, or micaceous, appearance of CrCl_3 crystals.^[1]

The different polymorphs arise from variations in the stacking of these layers. The two most well-characterized polymorphs are a trigonal form with space group R-3 and a monoclinic form

with space group C2/m. A third trigonal polymorph with space group P3₂12 has also been reported.

Crystallographic Data

The following table summarizes the key crystallographic data for the three known polymorphs of anhydrous CrCl₃.

Polymorph	Trigonal (R-3)	Trigonal (P3 ₂ 12)	Monoclinic (C2/m)
Crystal System	Trigonal	Trigonal	Monoclinic
Space Group	R-3 (No. 148)	P3 ₂ 12 (No. 153)	C2/m (No. 12)
Lattice Parameters			
a (Å)	5.959	6.070	5.96
b (Å)	5.959	6.070	10.32
c (Å)	17.32	19.682	6.28
α (°)	90	90	90
β (°)	90	90	108.4
γ (°)	120	120	90
Unit Cell Volume (Å ³)	532.3	655.8	367.2
Formula Units (Z)	6	6	4
Atomic Coordinates			
Cr	(0, 0, 0)	(0.3333, 0.6667, 0.5)	(0, 0, 0)
Cl	(0.345, 0.978, 0.083)	(0.345, 0.978, 0.083)	(0.25, 0.917, 0.25)

Experimental Protocols

Synthesis of Anhydrous Chromium(III) Chloride

The synthesis of high-purity, crystalline anhydrous CrCl₃ is crucial for accurate structural determination and for its application in various chemical reactions. Two common methods are

detailed below.

Method 1: Dehydration of Hydrated Chromium(III) Chloride with Thionyl Chloride

This method involves the reaction of commercially available hydrated chromium(III) chloride ($\text{CrCl}_3 \cdot 6\text{H}_2\text{O}$) with thionyl chloride (SOCl_2), which acts as a dehydrating and chlorinating agent.

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO_2), place 26.6 g (0.1 mol) of finely powdered hydrated chromium(III) chloride.
- Under a fume hood, carefully add 60 mL (0.82 mol) of thionyl chloride to the flask.
- Heat the mixture to reflux gently using a heating mantle for 4-6 hours. The color of the solid will change from green to violet.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Isolate the violet solid by filtration under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent rehydration.
- Wash the product with anhydrous diethyl ether or dichloromethane to remove any residual thionyl chloride and byproducts.
- Dry the purified anhydrous CrCl_3 under vacuum.

Method 2: High-Temperature Synthesis from Chromium(III) Oxide

This method involves the high-temperature reaction of chromium(III) oxide (Cr_2O_3) with a chlorinating agent, typically carbon tetrachloride (CCl_4), in a tube furnace.

Procedure:

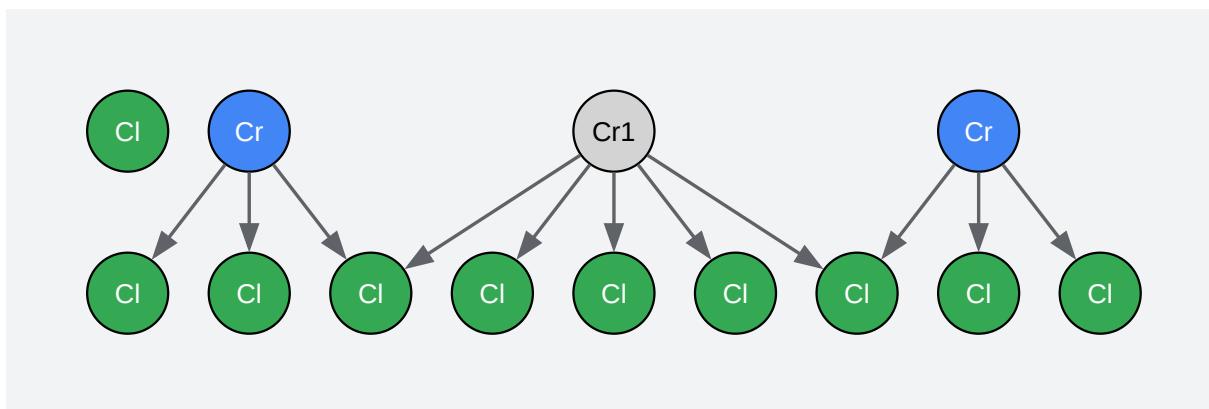
- Place approximately 5 g of dry chromium(III) oxide in a porcelain boat and position it in the center of a quartz tube within a tube furnace.

- Connect one end of the quartz tube to a source of inert gas (e.g., nitrogen or argon) that is bubbled through liquid carbon tetrachloride. The other end of the tube should be connected to a cold trap and then to a fume hood exhaust.
- Flush the system with the inert gas for 15-20 minutes to remove air.
- Heat the furnace to 650-700 °C.
- Once the desired temperature is reached, pass a slow stream of the inert gas saturated with carbon tetrachloride vapor over the chromium(III) oxide.
- Anhydrous CrCl_3 will form as violet, flaky crystals in the cooler part of the tube downstream from the boat.
- After the reaction is complete (typically after 2-3 hours, or when all the green oxide has reacted), turn off the carbon tetrachloride flow and allow the furnace to cool to room temperature under a continuous flow of inert gas.
- Carefully collect the crystalline product from the quartz tube under an inert atmosphere.

Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis. Crystals can be grown by chemical vapor transport or sublimation of the synthesized anhydrous CrCl_3 .

Generalized Protocol for Data Collection and Structure Refinement:

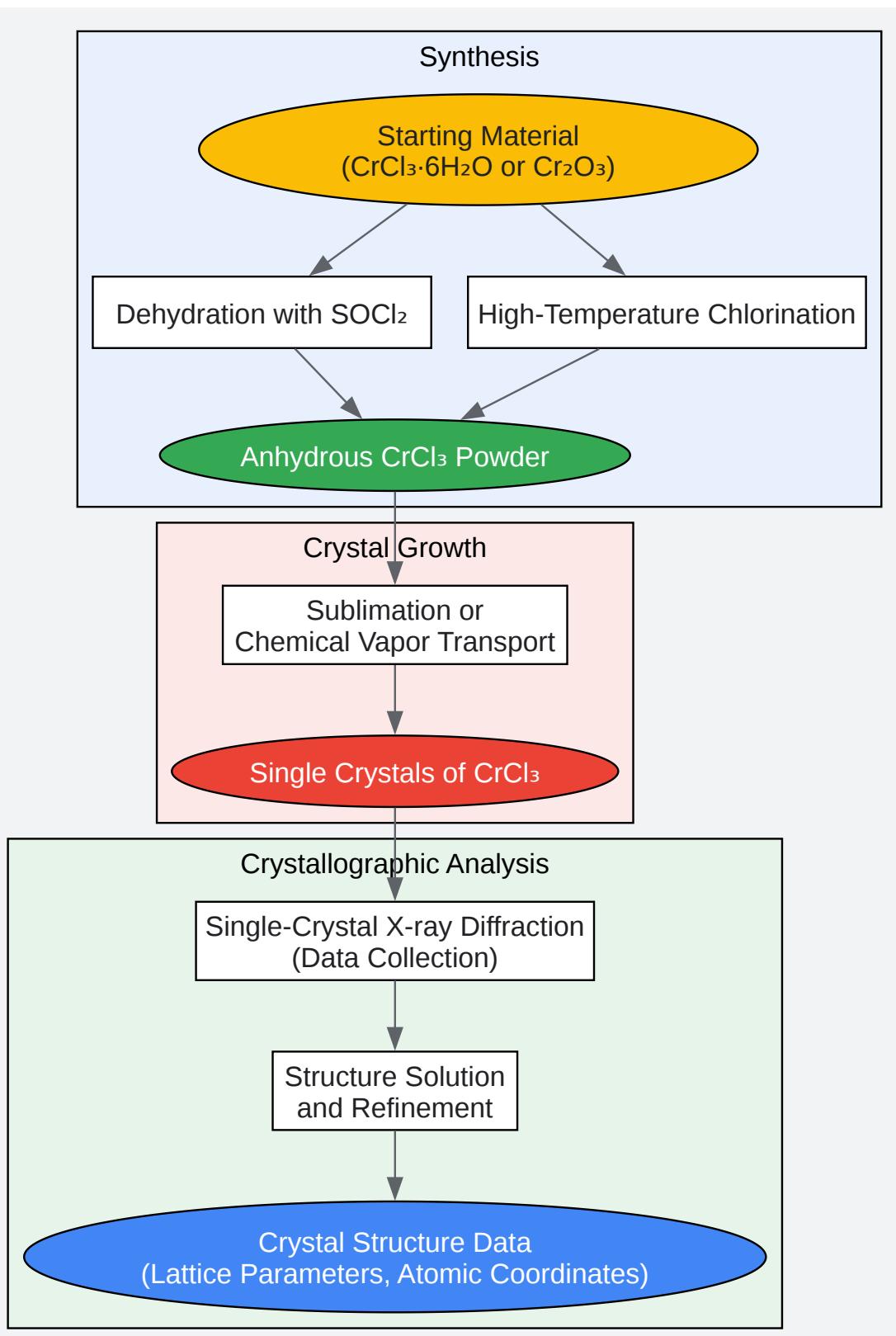

- Crystal Selection and Mounting: A suitable single crystal of anhydrous CrCl_3 (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.
- Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$) and a detector (e.g., a CCD or CMOS detector). Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.

- Data Processing: The collected diffraction images are processed using specialized software (e.g., CrysAlisPro, SAINT) to integrate the reflection intensities and perform corrections for Lorentz and polarization effects, as well as absorption.
- Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods (e.g., using SHELXT) and refined by full-matrix least-squares on F^2 using software such as SHELXL. All atoms are typically refined anisotropically.

Visualizations

Layered Crystal Structure of Anhydrous CrCl_3

The following diagram illustrates the layered structure of anhydrous chromium(III) chloride. Each chromium atom is octahedrally coordinated to six chlorine atoms. These octahedra share edges to form 2D sheets.



[Click to download full resolution via product page](#)

Caption: Edge-sharing CrCl_6 octahedra in a single layer of anhydrous CrCl_3 .

Experimental Workflow: Synthesis and Crystallographic Analysis

The logical flow from synthesis to structural elucidation is depicted below.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and structural analysis of anhydrous CrCl_3 .

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and Toxicological Profile of Chromium(III) Chloride Anhydrous_ Chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Crystal Structure of Anhydrous Chromium(III) Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15601446#crystal-structure-of-anhydrous-chromium-chloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com